Technical Guide: Chemical Properties & Synthetic Utility of 5-Oxo-1-(trifluoroacetyl)proline
Technical Guide: Chemical Properties & Synthetic Utility of 5-Oxo-1-(trifluoroacetyl)proline
The following technical guide details the chemical properties, synthesis, and applications of 5-Oxo-1-(trifluoroacetyl)proline (also known as
[1]
Executive Summary
5-Oxo-1-(trifluoroacetyl)proline (CAS: 46383-56-6) acts as a highly activated "chiral electrophile" in organic synthesis.[1] Unlike unprotected pyroglutamic acid, the presence of the electron-withdrawing trifluoroacetyl (TFA) group on the lactam nitrogen destabilizes the amide bond. This modification transforms the relatively inert lactam ring into a reactive, anhydride-like species susceptible to regioselective nucleophilic attack. It serves as a critical intermediate for synthesizing chiral
Chemical Identity & Physical Properties[1][2]
| Property | Data |
| IUPAC Name | (2S)-5-oxo-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid |
| Common Names | |
| CAS Number | 46383-56-6 |
| Molecular Formula | C |
| Molecular Weight | 225.12 g/mol |
| Physical State | Crystalline Solid / Off-white powder |
| Solubility | Soluble in polar organic solvents (THF, DCM, EtOAc, MeOH).[1] Hydrolyzes in water/base. |
| Chirality | L-isomer (derived from L-Glutamic acid); retains stereocenter integrity during synthesis.[1] |
Synthesis & Preparation Protocol
The synthesis of 5-Oxo-1-(trifluoroacetyl)proline is typically achieved through the simultaneous protection and cyclization of L-glutamic acid using trifluoroacetic anhydride (TFAA).[1] This method is preferred over acylation of pyroglutamic acid due to higher yields and operational simplicity.
Standard Operating Procedure (SOP)
Reagents:
-
L-Glutamic Acid (1.0 equiv)[1]
-
Trifluoroacetic Anhydride (TFAA) (2.5 - 3.0 equiv)[1]
-
Solvent: Trifluoroacetic acid (TFA) or neat TFAA (if excess is used).
Workflow:
-
Suspension: Suspend L-glutamic acid in anhydrous trifluoroacetic acid (or neat TFAA) under an inert atmosphere (N
or Ar). -
Activation: Add TFAA dropwise at 0°C to control the exotherm.
-
Cyclization: Allow the mixture to warm to room temperature. Stir for 2–4 hours. The mixture will become homogeneous as the glutamic acid cyclizes to the more soluble
-TFA-lactam.[1] -
Isolation: Concentrate the reaction mixture in vacuo to remove excess TFA and TFAA.
-
Purification: The residue is typically treated with anhydrous ether/hexane to precipitate the product or used directly if high purity is achieved.
Mechanism Note: The reaction proceeds via the formation of an
Reactivity Profile: The "Activated Lactam" Concept
The core utility of this compound lies in the electronic influence of the
Mechanistic Insight
In standard pyroglutamic acid, the lactam nitrogen donates electron density into the carbonyl (C5), stabilizing the ring (
-
Effect of TFA Group: The strong electron-withdrawing nature of the CF
group pulls electron density away from the nitrogen. -
Consequence: The nitrogen lone pair is less available for resonance with the ring carbonyl. This leaves the C5 carbonyl highly electrophilic, behaving chemically more like an anhydride than an amide.
Diagram: Activation & Ring Opening Pathway
The following diagram illustrates the electronic activation and the subsequent regioselective ring-opening by nucleophiles.
Caption: The N-TFA group activates the C5 carbonyl, facilitating nucleophilic attack and ring opening to yield acyclic glutamate derivatives.
Applications in Organic Synthesis[2][3][4]
A. Regioselective Ring Opening (Synthesis of -Derivatives)
Because the ring carbonyl is activated, reaction with alcohols or amines leads to ring opening, yielding
-
Reaction:
-TFA-pGlu + R-OH -TFA-Glu- -OR ( -COOH remains free or esterifies depending on conditions).[1] -
Utility: This is a primary route to orthogonal protection of glutamic acid, allowing differentiation between the
and positions.
B. Chiral Resolution Agents
The compound retains the optical purity of the starting L-glutamic acid. It interacts with racemic amines to form diastereomeric salts or amides, which can be separated by crystallization or chromatography.[2]
-
Advantage: The
-TFA group alters solubility profiles compared to standard pyroglutamic acid, often improving separation factors in chiral HPLC or crystallization.[1]
C. Peptidomimetics & Fluorinated Analogs
The compound serves as a scaffold for synthesizing fluorinated proline analogs. The trifluoroacetyl group can be retained as a pharmacophore or removed (using mild base like aqueous Na
Handling & Stability Protocols
-
Moisture Sensitivity: The "anhydride-like" character makes the compound sensitive to hydrolysis. It will revert to
-TFA-glutamic acid (open chain) in the presence of water.[1]-
Storage: Store under nitrogen/argon at 2–8°C.
-
Desiccation: Keep in a desiccator; allow to reach room temperature before opening to prevent condensation.
-
-
Base Sensitivity: The
-TFA bond is labile to base.[1][3]-
Deprotection: To remove the TFA group, treat with mild aqueous base (e.g., K
CO in MeOH/H O). -
Precaution: Avoid strong bases if the ring structure needs to be preserved.
-
References
-
Synthesis and Reactivity of N-Acyl Pyroglutam
-
Source: ResearchGate / Thieme Connect[1]
- Context: Describes the general reactivity of N-protected pyroglutamic acids and their conversion to acyclic products via nucleophilic ring opening.
-
Link:
-
-
Chemical Properties of 5-Oxo-L-proline Deriv
-
Trifluoroacetyl
-
Source: Organic Chemistry Portal[1]
- Context: Details the use of trifluoroacetic anhydride (TFAA)
-
Link:
-
-
Use of N-TFA Amino Acids in Friedel-Crafts Reactions
-
Source: NIH / PMC[1]
- Context: Discusses the stability and reactivity of N-TFA protected amino acids, including their use as acyl
-
Link:
-
